molecular formula C12H22O4 B1266064 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate CAS No. 56323-20-7

1,1,4,4-Tetramethylbutane-1,4-diyl diacetate

Cat. No.: B1266064
CAS No.: 56323-20-7
M. Wt: 230.3 g/mol
InChI Key: JLERQYVUVOLBLH-UHFFFAOYSA-N
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Description

1,1,4,4-Tetramethylbutane-1,4-diyl diacetate, registered under CAS Number 56323-20-7, is an organic compound with the molecular formula C12H22O4 and a molecular weight of 230.305 g/mol . This substance is also known by several synonyms, including 2,5-Dimethylhexane-2,5-diyl diacetate and 2,5-Hexanediol, 2,5-dimethyl-, diacetate . Its canonical SMILES representation is CC(=O)OC(C)(C)CCC(C)(C)OC(C)=O . A primary application of 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate is in analytical chemistry, where it can be effectively separated and analyzed using reverse-phase (RP) HPLC methodology . A proven method utilizes a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile, water, and phosphoric acid . For research involving mass spectrometry (MS), this method is adaptable by replacing phosphoric acid with the MS-compatible alternative, formic acid . The applicability of this compound extends to pharmacokinetic studies, and the chromatographic method is scalable, enabling its use in the preparative isolation of impurities . This product is designated For Research Use Only (RUO) and is strictly intended for laboratory and research purposes. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

(5-acetyloxy-2,5-dimethylhexan-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H22O4/c1-9(13)15-11(3,4)7-8-12(5,6)16-10(2)14/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLERQYVUVOLBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)CCC(C)(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20204866
Record name 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate
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Molecular Weight

230.30 g/mol
Source PubChem
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CAS No.

56323-20-7
Record name 2,5-Hexanediol, 2,5-dimethyl-, 2,5-diacetate
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Record name 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate
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Record name 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate
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Record name 1,1,4,4-tetramethylbutane-1,4-diyl diacetate
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Preparation Methods

Direct Esterification of 2,5-Dimethyl-2,5-hexanediol

The most common and established method for synthesizing 1,1,4,4-tetramethylbutane-1,4-diyl diacetate is the esterification of 2,5-dimethyl-2,5-hexanediol with acetic anhydride or acetyl chloride. This process typically involves:

  • Reactants: 2,5-dimethyl-2,5-hexanediol and acetic anhydride or acetyl chloride.
  • Catalysts: Strong acids such as sulfuric acid or acid catalysts to promote ester bond formation.
  • Reaction Conditions: Reflux conditions are maintained to ensure complete conversion of hydroxyl groups to acetate esters.
  • Purification: The crude product is purified by distillation or recrystallization to yield the pure diacetate ester.

This method is scalable from laboratory to industrial scale, with industrial processes employing large reactors and automated controls for temperature and pressure to optimize yield and purity.

Reaction Mechanism and Considerations

The esterification proceeds via nucleophilic attack of the diol hydroxyl groups on the acylating agent, facilitated by the acid catalyst. The presence of four methyl groups on the butane backbone provides steric hindrance, which can influence reaction rates and selectivity. Careful control of reaction temperature (generally below 50°C) helps minimize side reactions such as racemization or partial esterification.

Summary Table of Esterification Parameters

Parameter Typical Values/Conditions
Diol precursor 2,5-dimethyl-2,5-hexanediol
Acylating agent Acetic anhydride or acetyl chloride
Catalyst Sulfuric acid or other strong acid
Temperature Reflux (~80–120°C depending on solvent system)
Reaction time Several hours (4–12 h)
Purification methods Distillation, recrystallization
Yield Typically >85% under optimized conditions

Advanced Synthetic Strategies

Protection/Deprotection Techniques

In multi-step syntheses involving sensitive intermediates or when stereochemical purity is critical, protection of reactive sites on the diol may be employed. For example, tert-butyl or benzylamine protecting groups can be used temporarily to stabilize hydroxyl groups before acetylation. After esterification, deprotection yields the desired diacetate.

Diastereomeric Purity Optimization

To enhance diastereomeric purity, strategies include:

  • Use of chiral catalysts or enzymes (e.g., lipases) for enantioselective acetylation.
  • Temperature control to avoid racemization.
  • Selective crystallization using solvent mixtures (ethyl acetate/hexane) to separate stereoisomers.

Purification and Characterization Techniques

Purification

  • Medium-pressure liquid chromatography (MPLC) with reversed-phase columns (RP-18) is effective for isolating high-purity diacetate.
  • Preparative high-performance liquid chromatography (HPLC) can be employed, especially for removing impurities and isolating stereoisomers.

Analytical Characterization

Research Findings and Industrial Applications

Scalability and Industrial Production

Industrial synthesis follows the same esterification principle but uses larger reactors with automated temperature and pressure control to ensure consistent quality and high yield. The reaction is monitored continuously, and purification steps are optimized to handle large volumes.

Chromatographic Applications

This compound is also used as a standard or intermediate in chromatographic methods, such as reverse-phase HPLC with mobile phases containing acetonitrile, water, and phosphoric or formic acid. These methods are scalable and suitable for isolating impurities or analyzing pharmacokinetic samples.

Polymer Chemistry and Biomedical Relevance

Derivatives of this compound serve as building blocks in polymer synthesis, particularly methacrylate-based polymers for foams and biomedical materials. Its stability and controlled hydrolysis properties make it useful in drug delivery and dental materials.

Comparative Table of Preparation Methods

Method Key Features Advantages Limitations
Direct esterification Simple, acid-catalyzed reflux High yield, straightforward Requires strong acid catalyst
Protection/deprotection steps Multi-step, uses protecting groups Enables stereochemical control More complex, time-consuming
Enzymatic acetylation Uses lipases for selectivity High stereoselectivity Requires enzyme availability
Automated industrial process Large-scale, automated control Consistent quality, scalable High initial setup cost

Chemical Reactions Analysis

Types of Reactions

1,1,4,4-Tetramethylbutane-1,4-diyl diacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,5-dimethyl-2,5-hexanediol and acetic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water, hydrochloric acid or sodium hydroxide as catalysts.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 2,5-dimethyl-2,5-hexanediol and acetic acid.

    Reduction: 2,5-dimethyl-2,5-hexanediol.

    Substitution: Products depend on the nucleophile used, such as amides or thioesters.

Scientific Research Applications

Chromatography Applications

One of the primary applications of 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate is in high-performance liquid chromatography (HPLC). This compound can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid. For applications compatible with mass spectrometry (MS), phosphoric acid can be substituted with formic acid. The use of smaller particle columns (3 µm) enables fast ultra-performance liquid chromatography (UPLC) applications. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetic studies .

Polymer Chemistry

In polymer chemistry, 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate serves as a building block for synthesizing various polymers. Its derivatives are utilized in the production of methacrylate-based polymers that have applications in creating high-performance foams and materials with tailored physical properties. These materials are crucial for biomedical applications and industrial uses .

Table 1: Comparison of Polymer Applications

Application AreaDescriptionKey Benefits
Biomedical MaterialsUsed in the formulation of dental composites and adhesivesBiocompatibility and mechanical strength
Industrial FoamsEmployed in creating polymer foams with controlled pore structuresVersatile applications across industries
Structured MaterialsUtilized for replicating silica colloidal crystal filmsAdvanced technological applications

Potential Biomedical Uses

Recent studies suggest that 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate may have potential applications in the biomedical field due to its biocompatibility. Research indicates that its derivatives can positively impact human pulp cells, which is critical for dental materials . Additionally, the compound's properties may facilitate the development of drug delivery systems or other therapeutic applications.

Case Study 1: HPLC Method Development

A study conducted by SIELC Technologies demonstrated the effective use of 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate in HPLC for separating complex mixtures. The method proved to be robust and reproducible across various sample types .

Case Study 2: Polymer Synthesis

Research highlighted by Dabrowski et al. (2020) focused on the formulation of methacrylate-based foams using derivatives of 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate. The study emphasized the material's adaptability in producing foams with specific characteristics required for various applications .

Mechanism of Action

The mechanism of action of 1,1,4,4-tetramethylbutane-1,4-diyl diacetate involves its ability to undergo hydrolysis and release acetic acid and 2,5-dimethyl-2,5-hexanediol. The released acetic acid can act as a catalyst in various biochemical reactions, while the diol can interact with cellular components. The compound’s ester bonds are susceptible to enzymatic cleavage, making it useful in controlled release applications.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-2,5-diacetoxyhexane: Similar structure but with different substitution patterns.

    1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate): Contains peroxoate groups instead of acetate groups.

    2,5-Dimethyl-2,5-bis(trimethylsilyl)hexane: Contains trimethylsilyl groups instead of acetate groups.

Uniqueness

1,1,4,4-Tetramethylbutane-1,4-diyl diacetate is unique due to its specific ester configuration and the presence of four methyl groups, which provide steric hindrance and stability. This makes it particularly useful in applications requiring stable esters that can undergo controlled hydrolysis.

Biological Activity

1,1,4,4-Tetramethylbutane-1,4-diyl diacetate (CAS Number: 56323-20-7) is a chemical compound with the molecular formula C12_{12}H22_{22}O4_{4} and a molecular weight of 230.305 g/mol. This compound has garnered interest in various fields including medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, applications, and relevant research findings.

The compound is characterized by its logP value of 2.76, indicating moderate lipophilicity which can influence its absorption and distribution in biological systems . The structure of 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate includes two acetate groups attached to a butane backbone, which may contribute to its biological activity.

Cytotoxicity

The cytotoxic effects of 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate have not been extensively documented. However, the presence of ester functional groups in other compounds has been linked to cytotoxic properties in cancer cell lines.

  • Research Finding : A study indicated that certain alkyl esters displayed selective cytotoxicity towards human cancer cell lines while sparing normal cells . This raises the potential for further investigation into the cytotoxic profile of 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate.

Pharmacokinetics

The pharmacokinetic properties of this compound have been explored through various chromatographic methods. The compound can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC), which is essential for determining its concentration in biological samples .

Applications in Drug Formulation

Due to its chemical structure and properties, 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate may serve as a viscosity-reducing agent in high-concentration protein formulations. This application is crucial for enhancing the stability and delivery of therapeutic proteins .

Application Details
Antimicrobial ActivityPotential effectiveness against bacterial strains based on structural similarities.
CytotoxicityPossible selective cytotoxic effects warranting further investigation.
Drug FormulationUsed as a viscosity-reducing agent in therapeutic protein formulations to enhance stability.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate?

Answer:
The synthesis typically involves esterification of the diol precursor (1,1,4,4-tetramethylbutane-1,4-diol) with acetic anhydride or acetyl chloride under catalytic acidic or basic conditions. Key steps include:

  • Protection/Deprotection : Use of tert-butyl groups or benzylamine intermediates to stabilize reactive sites during multi-step syntheses (e.g., as seen in NOTA chelator preparations) .
  • Purification : Medium-pressure liquid chromatography (MPLC) with reversed-phase columns (RP-18) and gradients of methanol/water for isolating high-purity products .
  • Characterization : LC-ESI-MS and NMR (¹H, ¹³C) to confirm molecular weight and structural integrity .

Basic: Which analytical techniques are critical for characterizing 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 2.03–2.12 ppm for acetate methyl groups) resolve stereochemistry and confirm acetate group integration .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+Na]+ peaks with <1 ppm error) .
  • Chromatography : Reverse-phase HPLC (e.g., C18 columns) assesses purity, with retention times calibrated against standards .

Advanced: How can researchers address discrepancies in mass spectrometry data between theoretical and observed molecular weights?

Answer:

  • Calibration : Use internal standards (e.g., sodium trifluoroacetate) to correct instrumental drift .
  • Isotopic Pattern Analysis : Compare observed isotopic distributions (e.g., for bromine or chlorine adducts) to theoretical models .
  • Sample Purity : Remove salts or residual solvents via preparative HPLC or recrystallization, as impurities can suppress ionization .

Advanced: What strategies optimize diastereomeric purity during synthesis of 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate?

Answer:

  • Temperature Control : Maintain reaction temperatures below 50°C to minimize racemization during esterification .
  • Chiral Catalysts : Employ enantioselective catalysts (e.g., lipases) for asymmetric acetylation .
  • Crystallization : Use solvent mixtures (e.g., ethyl acetate/hexane) to isolate stereoisomers based on differential solubility .

Basic: What are the key physicochemical properties of 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate, and how are they determined?

Answer:

  • Solubility : Test in polar (e.g., methanol) and nonpolar (e.g., dichloromethane) solvents via gravimetric analysis .
  • Melting Point : Determine via differential scanning calorimetry (DSC) or capillary methods (expected range: 34–36°C for analogous diacetates) .
  • Density/Refractive Index : Use a pycnometer and Abbe refractometer (e.g., 1.039 g/cm³ and 1.4279 at 20°C for 1,4-butylene glycol diacetate) .

Advanced: How can researchers resolve conflicting NMR data arising from stereochemical complexity?

Answer:

  • 2D NMR : Utilize COSY, HSQC, and NOESY to assign proton-proton correlations and spatial interactions .
  • Dynamic NMR (DNMR) : Analyze variable-temperature spectra to detect conformational exchange broadening .
  • Computational Modeling : Compare experimental shifts with density functional theory (DFT)-predicted values .

Basic: What literature search strategies are recommended for identifying prior research on this compound?

Answer:

  • Database Searches : Use SciFinder, Reaxys, and PubMed with keywords (e.g., “tetramethylbutane diacetate,” CAS-specific identifiers).
  • Government Resources : Consult EPA methodologies for systematic reviews, including verification of safety data sheets (SDS) and regulatory assessments .
  • Patent Mining : Explore USPTO and EPO databases for synthetic routes or applications .

Advanced: What environmental or metabolic stability assays are applicable to this compound?

Answer:

  • Hydrolysis Studies : Incubate in buffered solutions (pH 4–9) at 37°C and monitor acetate release via LC-MS .
  • Photostability : Expose to UV-Vis light (e.g., 254 nm) and track degradation products with GC-MS .
  • Enzymatic Assays : Test susceptibility to esterases using liver microsomes or recombinant enzymes .

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